REACTION_CXSMILES
|
[C:1]12([C:11]3[CH:16]=[C:15]([CH3:17])[CH:14]=[CH:13][C:12]=3[OH:18])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.C([Mg]Br)C.[CH2:23]=[O:24].C(N(CC)CC)C>C1(C)C=CC=CC=1.CCOCC.C1COCC1>[C:1]12([C:11]3[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13]([CH:23]=[O:24])[C:12]=3[OH:18])[CH2:8][CH:7]3[CH2:9][CH:3]([CH2:4][CH:5]([CH2:6]3)[CH2:10]1)[CH2:2]2
|
Name
|
|
Quantity
|
11.22 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=C(C=CC(=C2)C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
7.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
48.6 mmol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
16.2 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred at room temperature for 2.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 100 ml reactor thoroughly dried
|
Type
|
ADDITION
|
Details
|
were introduced
|
Type
|
ADDITION
|
Details
|
was dropwise added at 0° C. over a period of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the system was heated to 100° C.
|
Type
|
CUSTOM
|
Details
|
to give an opaque white slurry
|
Type
|
TEMPERATURE
|
Details
|
After the slurry was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
by stirring at 85° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with 10% hydrochloric acid
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the solid precipitated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)C2=C(C(C=O)=CC(=C2)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.51 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |